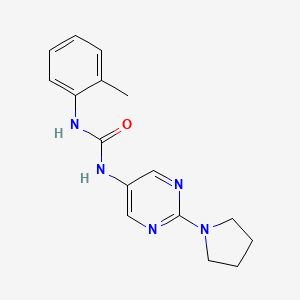![molecular formula C14H10Cl2O3 B2524391 3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde CAS No. 338402-25-8](/img/structure/B2524391.png)
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" is a chlorinated benzaldehyde derivative with potential relevance in various chemical and biological contexts. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from non-aromatic precursors. For instance, the synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde was achieved in 9 steps, including cyclisation, aromatisation, formylation, Baeyer–Villiger oxidation, hydrolysis, methylation, ortho-formylation, and selective demethylation . This approach could potentially be adapted for the synthesis of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" by incorporating the appropriate chlorinated precursors and protecting groups to yield the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography . For example, the crystal structure of para-substituted 2-hydroxy-3-methoxybenzalideneanilines revealed the stabilization of enol-imino tautomers and the influence of substituents on the conformation of molecules in the solid state . Similarly, the structure of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" could be studied to understand the effects of chloro substituents on the molecule's conformation and stability.
Chemical Reactions Analysis
The reactivity of chlorinated benzaldehydes and their derivatives can be inferred from studies on similar compounds. For instance, the reactivity of chlorinated 3,4-dihydroxybenzaldehydes in aqueous alkaline solutions was investigated using 17O NMR spectroscopy, revealing insights into the phenolate anion formation . The presence of electron-withdrawing chloro groups could influence the reactivity of "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" in nucleophilic addition reactions or condensation reactions to form Schiff bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. For example, the molecular structure, vibrational wavenumbers, and electronic properties of a dichlorophenyl-containing compound were studied using HF and DFT methods, providing insights into hyper-conjugative interactions, charge delocalization, and molecular electrostatic potential . These methods could be applied to "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" to predict its physical properties, reactivity, and potential applications in material science or as a biological probe.
Scientific Research Applications
Chlorophenols and Environmental Impact
Chlorophenols, compounds related to the class of chemicals that "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" belongs to, have been extensively reviewed for their environmental impact, particularly in aquatic environments. Chlorophenols are known for their moderate to high toxicity to aquatic and mammalian life, depending on exposure levels and environmental conditions. They exhibit low persistence in environments with adapted microflora capable of biodegrading these compounds. However, their persistence can become moderate to high in less ideal conditions, particularly for compounds like 3-chlorophenol (Krijgsheld & Gen, 1986).
Organic Pollutants Treatment
The pesticide production industry generates high-strength wastewater containing toxic pollutants, including various chlorophenols. Biological processes, such as membrane bioreactors and granular activated carbon, have been shown to remove a significant portion (80-90%) of these compounds from wastewater. This suggests that compounds like "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" could be subject to similar treatment methods for mitigating environmental impact (Goodwin et al., 2018).
Enzymatic Remediation of Organic Pollutants
An enzymatic approach has shown promise in the remediation or degradation of various organic pollutants. Specific enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds significantly. This suggests potential applications in the treatment of wastewater or contaminated environments where similar compounds to "3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde" are present (Husain & Husain, 2007).
Safety And Hazards
Future Directions
Biocatalysis, the use of natural catalysts, such as protein enzymes, to conduct chemical reactions, is becoming increasingly important in the synthesis of complex molecules, including drug intermediates . This could potentially be a future direction for the synthesis of compounds like “3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde”.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-10-3-1-8(12(16)6-10)5-11-13(18)4-2-9(7-17)14(11)19/h1-4,6-7,18-19H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPQCYVIYGWQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=C(C=CC(=C2O)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-Dichlorophenyl)methyl]-2,4-dihydroxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-(dimethylamino)phenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2524308.png)
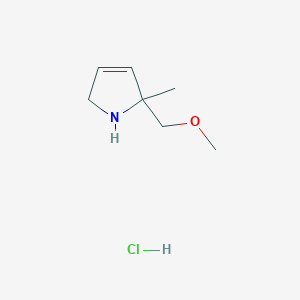
![ethyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2524310.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2524311.png)
![tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/no-structure.png)
![3-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2H-chromen-2-one](/img/structure/B2524315.png)
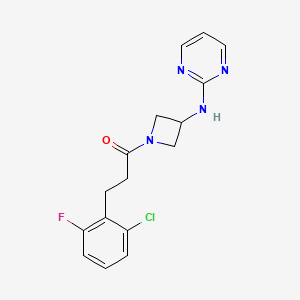
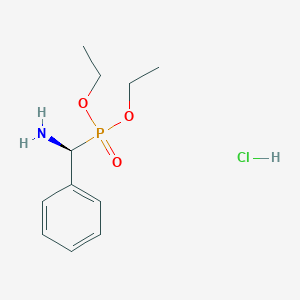
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2524319.png)
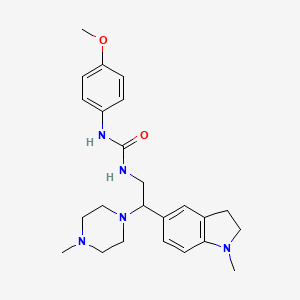
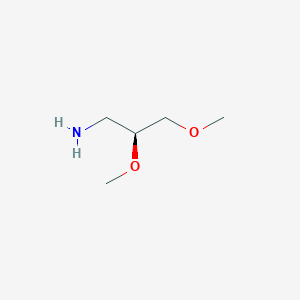
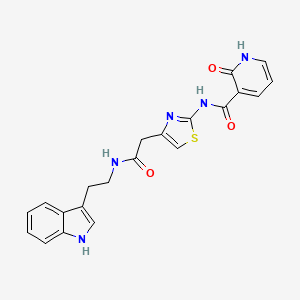
![3-(3,4-Dimethylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2524330.png)
